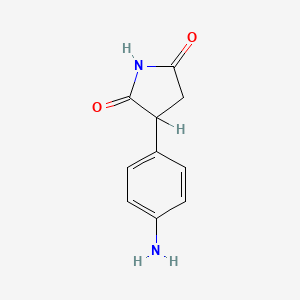

3-(4-Amino-phényl)-pyrrolidine-2,5-dione

Vue d'ensemble

Description

La 3-(4-Amino-phényl)-pyrrolidine-2,5-dione est un composé organique qui présente un cycle pyrrolidine substitué par un groupe amino et un groupe phényle

Applications De Recherche Scientifique

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-(4-Amino-phényl)-pyrrolidine-2,5-dione implique généralement la réaction du 4-nitrobenzaldéhyde avec la pyrrolidine-2,5-dione dans des conditions réductrices. Le groupe nitro est réduit en groupe amino par hydrogénation ou d'autres agents réducteurs tels que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des processus d'hydrogénation à grande échelle utilisant des réacteurs à écoulement continu. Ces méthodes assurent un rendement élevé et une pureté élevée du produit tout en maintenant la rentabilité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

La 3-(4-Amino-phényl)-pyrrolidine-2,5-dione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le composé peut être réduit davantage pour former des amines secondaires.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile telles que la nitration, la sulfonation et l'halogénation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Principaux produits formés

Oxydation : Formation de dérivés nitroso ou nitro.

Réduction : Formation d'amines secondaires.

Substitution : Formation de composés aromatiques substitués.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.

Biologie : Étudiée pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec les macromolécules biologiques.

Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.

Industrie : Utilisée dans le développement de matériaux de pointe avec des propriétés électroniques et optiques spécifiques

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les macromolécules biologiques, influençant leur structure et leur fonction. De plus, le composé peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .

Mécanisme D'action

The mechanism of action of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

4-Amino-phényl-pyrrolidine-2,5-dione : N'a pas la substitution en position 3, ce qui conduit à des propriétés chimiques différentes.

3-(4-Nitro-phényl)-pyrrolidine-2,5-dione : Contient un groupe nitro au lieu d'un groupe amino, ce qui entraîne une réactivité différente.

3-(4-Hydroxy-phényl)-pyrrolidine-2,5-dione : Contient un groupe hydroxyle, qui affecte ses propriétés de liaison hydrogène et de solubilité.

Unicité

La 3-(4-Amino-phényl)-pyrrolidine-2,5-dione est unique en raison de la présence à la fois d'un groupe amino et d'un cycle pyrrolidine, qui confèrent une réactivité chimique spécifique et une activité biologique. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .

Activité Biologique

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, also known as WSP3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with an amino group and a phenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 190.20 g/mol. The synthesis typically involves acylation reactions using pyrrolidine-2,4-diones, often facilitated by Lewis acids to enhance the electrophilicity of the carbonyl groups .

Anticonvulsant Properties

Research has demonstrated that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exhibits significant anticonvulsant activity . In various seizure models, it has shown efficacy that may be attributed to its ability to modulate neurotransmitter systems or ion channels within the central nervous system . The compound acts as a reversible inhibitor of the aromatase enzyme (CYP19A1), which plays a crucial role in steroidogenesis, suggesting potential applications in hormonal regulation disorders .

Analgesic and Anti-inflammatory Effects

In addition to its anticonvulsant properties, derivatives of this compound have been investigated for their analgesic and anti-inflammatory effects. These studies indicate that modifications to the phenyl ring can enhance its pharmacological profile, making it a versatile candidate for pain management therapies .

The mechanism through which 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exerts its biological effects involves several pathways:

- Neurotransmitter Modulation : It may influence the release and uptake of key neurotransmitters such as gamma-aminobutyric acid (GABA), which is critical for seizure control.

- Enzyme Inhibition : As a reversible inhibitor of aromatase, it can modulate estrogen levels, potentially impacting conditions like breast cancer or other hormone-sensitive diseases .

- Receptor Interaction : Binding studies suggest interactions with various receptors involved in pain perception and inflammation pathways .

Comparative Analysis with Related Compounds

The biological activity of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Contains a chlorine substituent on the phenyl ring | Anticonvulsant activity |

| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |

| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |

The presence of an amino group in 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione enhances its binding affinity to certain receptors compared to other derivatives, contributing to its distinct pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated that WSP3 significantly reduced seizure frequency in animal models compared to control groups. The mechanism was linked to enhanced GABAergic activity.

- Aromatase Inhibition : Another research effort focused on its role as an aromatase inhibitor. The compound showed reversible inhibition patterns that could be beneficial in treating hormone-dependent cancers .

- Analgesic Properties : In vitro assays indicated that derivatives of this compound exhibited notable analgesic activity in pain models, suggesting potential for development into therapeutic agents for chronic pain management .

Propriétés

IUPAC Name |

3-(4-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLGSUFOCCZEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954507 | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-49-8 | |

| Record name | 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032856498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.